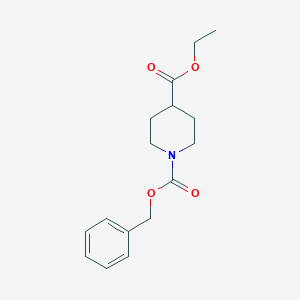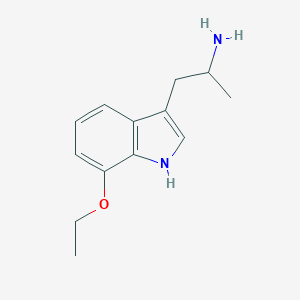
1-(7-ethoxy-1H-indol-3-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-ethoxy-1H-indol-3-yl)propan-2-amine, also known as 7-Ethoxy-4-(2-aminoethyl)indole, is a synthetic compound that belongs to the class of tryptamines. It is a derivative of the naturally occurring compound serotonin and has been studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine is not fully understood. However, it has been shown to act as a partial agonist at the 5-HT2A receptor (Fantegrossi et al., 2008). This means that it binds to the receptor and activates it, but not to the same extent as a full agonist. The activation of the 5-HT2A receptor by 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine is thought to lead to changes in neural activity that may be relevant to psychiatric disorders.
Biochemische Und Physiologische Effekte
1-(7-ethoxy-1H-indol-3-yl)propan-2-amine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of the neurotransmitter dopamine in the prefrontal cortex and striatum of rats (Carbonaro et al., 2015). It has also been shown to decrease the activity of the default mode network, which is a network of brain regions that is active during rest and self-referential thinking (Carhart-Harris et al., 2012). These effects may be relevant to the potential therapeutic use of 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine in psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine in lab experiments include its selectivity for the 5-HT2A receptor and its ability to modulate neural activity in relevant brain regions. However, there are also some limitations to its use. For example, it has been shown to have a short half-life in the body, which may limit its usefulness in some experiments (Carbonaro et al., 2015). Additionally, it is a synthetic compound that may have different pharmacokinetic properties than naturally occurring compounds, which may limit its relevance to some research questions.
Zukünftige Richtungen
There are several future directions for research on 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine. One direction is to investigate its potential therapeutic use in psychiatric disorders. It has been shown to have effects on neural activity that may be relevant to these disorders, and further research is needed to determine its safety and efficacy in humans. Another direction is to investigate its use as a tool to investigate the role of the 5-HT2A receptor in neural function and behavior. Finally, future research could investigate modifications to the compound that may improve its pharmacokinetic properties or selectivity for the 5-HT2A receptor.
Conclusion
In conclusion, 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine is a synthetic compound that has been studied for its potential use in scientific research. It has affinity for the serotonin 5-HT2A receptor and has been shown to modulate neural activity in relevant brain regions. Its potential therapeutic use in psychiatric disorders and its use as a tool to investigate the role of the 5-HT2A receptor in neural function and behavior warrant further investigation.
Synthesemethoden
The synthesis of 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine involves several steps. The first step is the protection of the indole nitrogen with a tert-butyloxycarbonyl (BOC) group. This is followed by the reaction of the protected indole with ethyl magnesium bromide to form the corresponding alcohol. The alcohol is then converted to the amine by reaction with 2-chloroethylamine hydrochloride. Finally, the BOC group is removed to yield 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine (Shulgin, 1997).
Wissenschaftliche Forschungsanwendungen
1-(7-ethoxy-1H-indol-3-yl)propan-2-amine has been studied for its potential use in scientific research. It has been shown to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception (Fantegrossi et al., 2008). This receptor has been implicated in various psychiatric disorders, including anxiety, depression, and schizophrenia. Therefore, 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine has been studied for its potential use as a tool to investigate the role of the 5-HT2A receptor in these disorders.
Eigenschaften
CAS-Nummer |
179819-92-2 |
|---|---|
Produktname |
1-(7-ethoxy-1H-indol-3-yl)propan-2-amine |
Molekularformel |
C13H18N2O |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
1-(7-ethoxy-1H-indol-3-yl)propan-2-amine |
InChI |
InChI=1S/C13H18N2O/c1-3-16-12-6-4-5-11-10(7-9(2)14)8-15-13(11)12/h4-6,8-9,15H,3,7,14H2,1-2H3 |
InChI-Schlüssel |
ZXSGVURXGYEEJE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1NC=C2CC(C)N |
Kanonische SMILES |
CCOC1=CC=CC2=C1NC=C2CC(C)N |
Synonyme |
1H-Indole-3-ethanamine,7-ethoxy-alpha-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



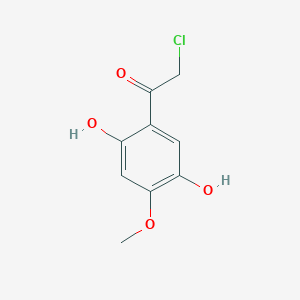
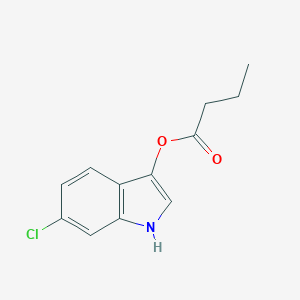
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)
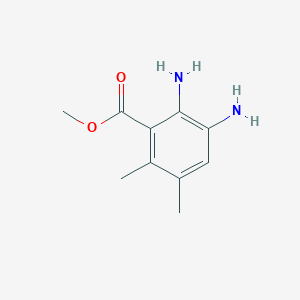
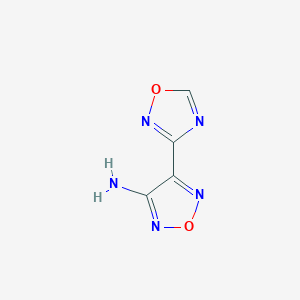
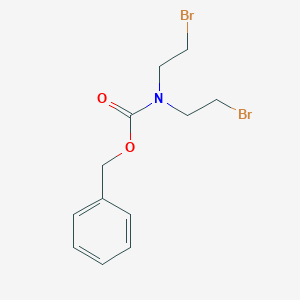
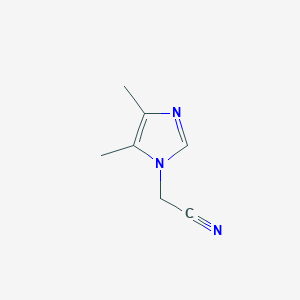
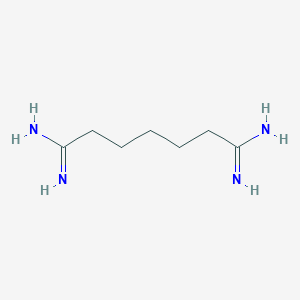
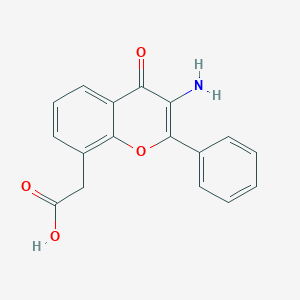
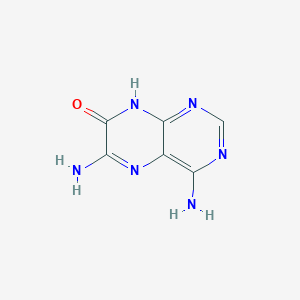
![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
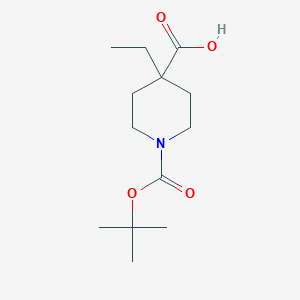
![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)
